molecular formula C29H27N3O3S B2842142 N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 872206-63-8

N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2842142
CAS No.: 872206-63-8
M. Wt: 497.61
InChI Key: FCMHHNOPOYTZHF-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Thioacetamide Derivatives: Compounds with a thioacetamide group may have similar chemical reactivity and applications.

Uniqueness

N-(4-ETHOXYPHENYL)-2-{[9-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O3S/c1-4-34-23-14-12-22(13-15-23)30-25(33)17-36-29-24-16-21-7-5-6-19(3)26(21)35-28(24)31-27(32-29)20-10-8-18(2)9-11-20/h5-15H,4,16-17H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMHHNOPOYTZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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